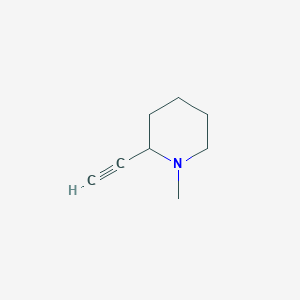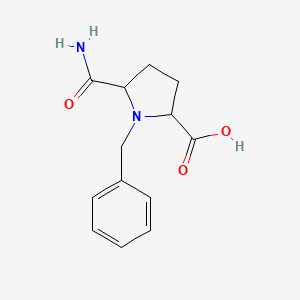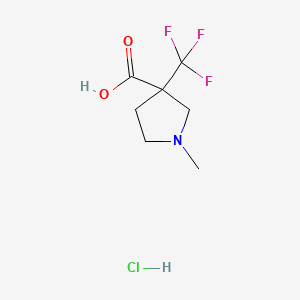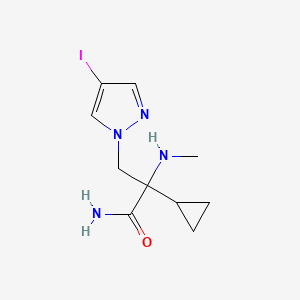![molecular formula C8H6BrF B13484140 [(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
[(Z)-2-bromo-2-fluoroethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-2-bromo-2-fluoroethenyl]benzene is an organic compound that features a benzene ring substituted with a (Z)-2-bromo-2-fluoroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2-bromo-2-fluoroethenyl]benzene typically involves the halogenation of ethenylbenzene derivatives. One common method is the bromofluorination of styrene using bromine and a fluorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[(Z)-2-bromo-2-fluoroethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Addition: Reagents such as bromine or hydrogen chloride in solvents like carbon tetrachloride or chloroform.
Oxidation: Potassium permanganate or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of vicinal dihalides or halohydrins.
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
科学的研究の応用
[(Z)-2-bromo-2-fluoroethenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of [(Z)-2-bromo-2-fluoroethenyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substituted products.
Addition Reactions: The double bond in the ethenyl group reacts with electrophiles, leading to the formation of addition products.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new chemical species.
類似化合物との比較
[(Z)-2-bromo-2-fluoroethenyl]benzene can be compared with other halogenated ethenylbenzene derivatives:
[(Z)-2-chloro-2-fluoroethenyl]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
[(Z)-2-bromo-2-chloroethenyl]benzene: Contains both bromine and chlorine atoms, resulting in unique chemical behavior.
[(Z)-2-iodo-2-fluoroethenyl]benzene:
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C8H6BrF |
|---|---|
分子量 |
201.04 g/mol |
IUPAC名 |
[(Z)-2-bromo-2-fluoroethenyl]benzene |
InChI |
InChI=1S/C8H6BrF/c9-8(10)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |
InChIキー |
SWQFIDOJLLCOEV-SOFGYWHQSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/F)\Br |
正規SMILES |
C1=CC=C(C=C1)C=C(F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino}acetate](/img/structure/B13484070.png)


![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)







![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
